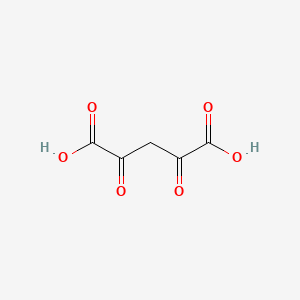

2,4-Dioxopentanedioic acid

Description

Chemical Classification and Structural Features of 2,4-Dioxopentanedioic Acid

This compound is a multifaceted molecule defined by several key chemical features. Its classification is rooted in the presence of specific functional groups that dictate its chemical behavior and reactivity.

Characterization as an Oxodicarboxylic Acid

The compound is fundamentally classified as an oxodicarboxylic acid. This classification arises from its structure, which is based on glutaric acid, a five-carbon dicarboxylic acid, but with the addition of oxo groups at the second and fourth carbon positions. ebi.ac.ukzfin.org The presence of two carboxylic acid groups (-COOH) and two ketone groups (C=O) within a single molecule confers upon it a high degree of functionality. ebi.ac.ukzfin.org The carboxylic acid groups are Brønsted acids, capable of donating protons. ebi.ac.uk

Identity as a Beta-Diketone

A significant aspect of this compound's structure is the arrangement of its ketone groups, which qualifies it as a beta-diketone. guidechem.comebi.ac.uk In a beta-diketone, the two keto groups are separated by a single carbon atom. ebi.ac.uk This specific arrangement is known to lead to interesting chemical properties, including the potential for keto-enol tautomerism and the ability to form stable complexes with metal ions. mdpi.com The presence of this motif within a dicarboxylic acid framework is a key feature of the compound.

Unique Structural Aspects of Pentanedioic Acid Derivatives

This compound is a derivative of pentanedioic acid, more commonly known as glutaric acid. atamanchemicals.com Pentanedioic acid itself is a simple, linear five-carbon dicarboxylic acid. atamanchemicals.com Derivatives of pentanedioic acid are of interest for their functional properties in various applications. cymitquimica.com For instance, the introduction of different functional groups onto the pentanedioic acid backbone can lead to compounds with specific hydrophobic or hydrophilic properties and potential for biological interactions. cymitquimica.com In the case of this compound, the two oxo groups dramatically influence the reactivity of the parent glutaric acid structure.

Contextual Significance within Organic Chemistry Research

The study of dioxoacids like this compound holds considerable importance in organic chemistry research. These compounds serve as versatile intermediates in the synthesis of more complex molecules. For example, related dioxoacids are used in cyclization and condensation reactions to create heterocyclic compounds with potential biological activity. The multiple functional groups on this compound provide several reaction sites for chemical modification, making it a potentially valuable precursor in synthetic pathways. Research into such compounds contributes to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies.

Historical Perspectives on the Study of Dioxoacids

The study of keto acids, a broader class that includes dioxoacids, has a rich history intertwined with the development of biochemistry and organic chemistry. Alpha-keto acids, for instance, were identified as crucial intermediates in metabolic pathways like the Krebs cycle. wikipedia.org The discovery and study of these molecules were foundational to understanding cellular respiration and biosynthesis. pnas.orgresearchgate.net While the specific history of this compound is not as extensively documented as that of biologically central molecules like alpha-ketoglutaric acid, the investigation of dioxoacids is part of a larger scientific endeavor to understand the structure, reactivity, and potential applications of multifunctional organic compounds. Early research often focused on the synthesis and basic reactions of such compounds, laying the groundwork for their later use in more complex synthetic and biological studies. archive.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H4O6 |

| Molecular Weight | 160.081 g/mol |

| Synonyms | 2,4-dioxoglutaric acid |

| CAS Number | 139602-06-5 |

| ChEBI ID | 42056 |

Data sourced from Guidechem and ChEBI. ebi.ac.ukguidechem.com

Structure

3D Structure

Properties

CAS No. |

139602-06-5 |

|---|---|

Molecular Formula |

C5H4O6 |

Molecular Weight |

160.08 g/mol |

IUPAC Name |

2,4-dioxopentanedioic acid |

InChI |

InChI=1S/C5H4O6/c6-2(4(8)9)1-3(7)5(10)11/h1H2,(H,8,9)(H,10,11) |

InChI Key |

TVKBBTQJNQDZRU-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Synthesis and Formation Pathways of 2,4 Dioxopentanedioic Acid

Chemical Synthesis Methodologies

The creation of 2,4-dioxopentanedioic acid and related diketone-dicarboxylic acids involves specific and controlled chemical reactions. These methods are broadly categorized into oxidative routes and multi-step synthetic strategies.

Oxidation serves as a primary method for synthesizing dicarboxylic acids from various precursors. These processes can be catalyzed to enhance efficiency and selectivity.

The synthesis of dicarboxylic acids through the oxidation of cyclic ketones is a well-established method. bibliotekanauki.plresearchgate.net For instance, the oxidation of cyclic ketones using oxygen or air in the presence of transition metal salts as catalysts can yield various dicarboxylic acids. researchgate.net While direct synthesis of this compound via this specific method is not extensively detailed in the provided results, the general principle of oxidizing cyclic or other organic precursors is relevant. For example, the oxidation of 4-chlorophenol (B41353) has been shown to produce this compound as an intermediate product. scribd.com

Catalytic wet peroxide oxidation (CWPO) is another significant process. In the CWPO of 4-chlorophenol, this compound was identified as a major intermediate compound. scribd.com This highlights the role of advanced oxidation processes in forming such complex dicarboxylic acids from aromatic precursors. Furthermore, the catalytic oxidation of carbohydrates can produce a variety of organic acids, suggesting that with the right catalyst and conditions, similar structures could be formed. rsc.org Electrocatalytic oxidation is also a promising route, as demonstrated by the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a process that involves selective oxidation of functional groups. nih.gov

Table 1: Examples of Catalytic Oxidation for Dicarboxylic Acid Synthesis

| Precursor | Oxidant | Catalyst | Product(s) | Reference |

|---|---|---|---|---|

| Cyclic Ketones | Oxygen/Air | Transition Metal Salts | Dicarboxylic Acids | researchgate.net |

| 4-Chlorophenol | Hydrogen Peroxide | Solid Fenton Catalyst | This compound | scribd.com |

| Carbohydrates | Oxygen | Acidic and Metal Sites | Various Organic Acids | rsc.org |

| 5-Hydroxymethylfurfural | - | Pd/Ni(OH)2 | 2,5-Furandicarboxylic Acid | nih.gov |

The photochemical breakdown of iron(III)-citrate in aqueous solutions has been observed to produce a variety of organic compounds, including this compound. rsc.org This suggests that photochemical pathways, particularly in the presence of metal catalysts and organic acids, can lead to the formation of complex dicarboxylic acids. While the direct photochemical formation from other oxoacids is not explicitly detailed, the degradation of larger molecules like citric acid into smaller, oxidized fragments like this compound demonstrates the feasibility of such reactions.

Multi-step synthesis provides a controlled pathway to complex molecules like diketone-dicarboxylic acids. A classical approach involves the Claisen condensation, which is fundamental for creating β-diketones. researchgate.net This can be adapted to form bis-1,3-diketones from dicarboxylic acid derivatives. researchgate.net For instance, the Dieckmann condensation, an intramolecular version of the Claisen condensation, is used to synthesize cyclic ketones from dicarboxylic acids, which could then potentially be oxidized to form diketone-dicarboxylic acids. youtube.com Another example is the synthesis of imidazole-4,5-dicarboxylic acid from dinitrotartaric acid and formaldehyde, which proceeds through a this compound intermediate that is subsequently decarboxylated. uobabylon.edu.iq

Oxidative Routes for the Generation of this compound

Catalytic Oxidation Processes yielding this compound

Hypothesized or Investigated Biosynthetic Routes to Dioxopentanedioic Acids

The natural world also provides pathways to complex organic acids, with many compounds being isolated from fungi and plants.

While the direct isolation of this compound from natural sources is not commonly reported, derivatives and related structures are found in various organisms. For example, 2-hydroxy-3,4-dioxopentanedioic acid has been identified in the lichen Parmotrema hypoleucinum. semanticscholar.org Furthermore, 4-methylene-2-oxoglutarate, also known as 2-methylidene-4-oxopentanedioic acid, has been reported in Lilium regale and Arachis hypogaea. nih.gov

Theoretical Connections to Primary Metabolic Pathways and Prebiotic Chemistry

The theoretical consideration of this compound's role in fundamental biochemical and prebiotic processes stems from its relationship to core metabolic intermediates and the plausibility of its formation under primitive Earth conditions. While direct evidence for its natural occurrence in these contexts is limited, its structural features suggest potential links to central metabolic hubs like the citric acid (TCA) cycle and to the non-enzymatic chemical reactions that may have preceded life.

The citric acid cycle is a series of chemical reactions crucial for cellular respiration and the production of ATP in aerobic organisms. wikipedia.orgkhanacademy.org This cycle is a central point in cellular metabolism, providing precursors for the biosynthesis of amino acids, lipids, and nucleic acid components. nih.govdaylight.com In autotrophs, the reductive citric acid cycle serves as a primary pathway for carbon fixation. nih.govdaylight.com The cycle involves a series of dicarboxylic and tricarboxylic acids. Given that this compound is an oxo dicarboxylic acid, it shares structural similarities with key TCA cycle intermediates such as α-ketoglutarate and oxaloacetate. ebi.ac.uksolubilityofthings.com These intermediates are vital for the cycle's continuation and for providing the building blocks for other metabolic pathways. nih.govsolubilityofthings.com For instance, α-ketoglutarate is a precursor for several amino acids. solubilityofthings.com The structural analogy suggests that this compound could potentially interact with or be generated from enzymes associated with the TCA cycle, although such enzymatic activities have not been definitively identified in standard metabolic charts.

In the realm of prebiotic chemistry, the focus is on the non-enzymatic synthesis of organic molecules that could have been essential for the origin of life. nih.govacs.orgnih.gov Research in this area often investigates the formation of carboxylic acids under conditions simulating primitive Earth, such as in hydrothermal vents or through atmospheric reactions energized by lightning or ultraviolet radiation. mdpi.comscielo.org.mx Studies have shown that various monocarboxylic and dicarboxylic acids can be formed from simple precursors like carbon dioxide, methane, and water under simulated prebiotic conditions. mdpi.comscielo.org.mx For example, the irradiation of aqueous solutions of carbon dioxide has been shown to produce formic acid, acetic acid, oxalic acid, and malonic acid. mdpi.com

The synthesis of more complex molecules, including amino acids and the building blocks of nucleic acids, is also a central theme. nih.govmdpi.com The Strecker synthesis, for instance, is a plausible prebiotic route to amino acids from aldehydes, ammonia, and cyanide. nih.govmdpi.com Given that this compound is a diketo acid, its formation could be envisioned through condensation reactions of simpler organic acids or aldehydes, which are thought to have been present on the early Earth. mdpi.comscielo.org.mx While specific pathways for the prebiotic synthesis of this compound are not well-established, the general principles of prebiotic organic synthesis support the possibility of its formation from a primordial chemical inventory. rsc.orgencyclopedie-environnement.org

The exploration of novel metabolic pathways through enzyme engineering has also shed light on how compounds not typically found in nature can be synthesized. frontiersin.org By modifying existing enzymes, new catalytic functions can be created, leading to the production of non-natural chemicals. frontiersin.orgsemanticscholar.org This suggests that even if this compound is not a standard metabolite, pathways for its synthesis could potentially be engineered, highlighting the versatility of metabolic networks.

Chemical Reactivity and Derivatization of 2,4 Dioxopentanedioic Acid

Acid-Base Equilibrium and Protonation Chemistry

The presence of two carboxylic acid groups and alpha-hydrogens adjacent to the ketone groups gives 2,4-Dioxopentanedioic acid its distinct acidic properties. An acid-base reaction involves the transfer of a proton from an acid to a base. researchgate.net The strength of an acid is quantified by its pKa value, with lower values indicating a stronger acid that more readily donates a proton. researchgate.net

This compound is a polyprotic acid, meaning it can donate more than one proton. The two carboxylic acid protons are the most acidic, followed by the protons on the carbon atom situated between the two ketone groups (the α-carbon).

First Dissociation (Carboxylic Acid): The first proton to be removed is from one of the carboxylic acid groups. The resulting carboxylate anion is stabilized by resonance.

Second Dissociation (Carboxylic Acid): The second carboxylic acid proton is less acidic than the first due to the electrostatic repulsion from the already present negative charge on the molecule.

Third Dissociation (α-Carbon): The protons on the C3 carbon, flanked by two carbonyl groups, are significantly more acidic than typical alkane protons. Deprotonation at this position leads to the formation of a resonance-stabilized enolate ion, which is a key intermediate in many of its reactions. libretexts.org

Table 1: Estimated pKa Values for this compound

| Proton Site | Estimated pKa Range | Notes |

|---|---|---|

| First Carboxylic Acid | 2.5 - 3.5 | Comparable to other dicarboxylic acids like malonic acid. |

| Second Carboxylic Acid | 4.5 - 5.5 | Higher pKa due to electrostatic effects of the first ionization. |

Reactivity of the Ketone Functionalities

The two ketone groups in this compound are electrophilic centers, susceptible to attack by nucleophiles. Their reactivity is influenced by the electronic environment and the possibility of tautomerism.

The polarized nature of the carbonyl group (C=O), with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it an excellent electrophile. masterorganicchemistry.comlibretexts.org Nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com This reaction, known as nucleophilic addition, changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

These reactions can be catalyzed by either acid or base. libretexts.org

Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated. libretexts.org

Acid-catalyzed addition: The carbonyl oxygen is first protonated by an acid, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weaker nucleophile. libretexts.orglibretexts.org

A classic example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. In the case of this compound, this could potentially occur at one or both ketone groups. savemyexams.com

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Cyanide (CN⁻) | Cyanohydrin | Base-catalyzed savemyexams.com |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Irreversible addition |

| Hydride (H⁻ from NaBH₄) | Secondary Alcohol | Reduction |

This compound can exist as tautomers, which are constitutional isomers that readily interconvert. fiveable.melibretexts.org The most significant tautomerism for this molecule is the keto-enol tautomerism, involving the interconversion between the diketone form and its corresponding enol form. wikipedia.org

The diketone portion of the molecule is analogous to 2,4-pentanedione, which famously exists predominantly in its enol form. libretexts.orgfiveable.me This stability is attributed to two main factors:

Conjugation: The double bond of the enol is conjugated with the remaining carbonyl group, which provides resonance stabilization.

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable, six-membered ring via a hydrogen bond with the oxygen of the other carbonyl group. libretexts.orgchemistrytalk.org

The equilibrium between the keto and enol forms can be catalyzed by both acids and bases. libretexts.orglibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation of the α-carbon to form the enol. libretexts.orgchemistrytalk.org Under basic conditions, the α-carbon is deprotonated first to form an enolate ion, which is then protonated on the oxygen atom. libretexts.orgchemistrytalk.org

The ketone functionalities can react with primary amines and other nitrogen-containing compounds (nitrogenous bases) in condensation reactions. wikipedia.org These reactions typically involve the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

For example, reaction with a primary amine (R-NH₂) would yield an enamine, which is stabilized by conjugation with the second carbonyl group. Reactions with bifunctional nitrogenous bases can lead to the formation of heterocyclic rings. For instance, reaction with hydrazine (B178648) (H₂N-NH₂) could yield a pyrazole (B372694) derivative, while reaction with hydroxylamine (B1172632) (H₂N-OH) could form an isoxazole (B147169) derivative. This type of cyclization is a common strategy in heterocyclic synthesis, similar to the Paal-Knorr synthesis which produces furans and pyrroles from 1,4-dicarbonyl compounds. researchgate.net

Enolization and Tautomerism Studies

Reactions Involving the Carboxylic Acid Moieties

The two carboxylic acid groups (-COOH) are key sites for derivatization, primarily through esterification and amidation reactions.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. iajpr.com This process is typically catalyzed by a strong acid, such as sulfuric acid, in a reversible reaction known as Fischer esterification. chemguide.co.uklibretexts.org Given that this compound has two carboxylic acid groups, it can undergo mono- or di-esterification depending on the stoichiometry of the alcohol used. Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation is the reaction of a carboxylic acid with an amine to form an amide and water. Direct reaction requires high temperatures, so it is more common to first "activate" the carboxylic acid. lookchemmall.com Coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or DCC are frequently used to facilitate amide bond formation under mild conditions. lookchemmall.comrsc.organalis.com.my These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine nucleophile. lookchemmall.com Similar to esterification, both mono- and di-amides can be synthesized from this compound.

Table 3: Common Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Byproduct(s) | Key Features |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalyst) | Water | Reversible, classic method libretexts.org |

| Esterification | Alcohol, DCC, DMAP | Dicyclohexylurea (DCU) | Mild conditions, high yield organic-chemistry.org |

| Amidation | Amine, EDC·HCl | Urea derivative | Mild conditions, water-soluble byproduct rsc.organalis.com.my |

Decarboxylation Pathways

The presence of a ketone group at the beta-position (carbon 3) relative to one of the carboxylic acid groups makes this compound susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. chemistrysteps.comjove.com This process is a characteristic reaction of β-keto acids and can be initiated by heating. jove.com

The generally accepted mechanism for the decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state. jove.commasterorganicchemistry.com In this concerted process, the carboxylic acid proton is transferred to the β-carbonyl oxygen, leading to the cleavage of the C-C bond between the carboxyl group and the α-carbon. This results in the formation of an enol intermediate and the release of a molecule of carbon dioxide. jove.comyoutube.com The enol intermediate then rapidly tautomerizes to the more stable ketone form. jove.com

For this compound, this pathway would lead to the formation of 3-oxobutanoic acid (acetoacetic acid) and carbon dioxide.

Pathways of Decarboxylation:

| Pathway | Description | Resulting Product(s) |

| Thermal Decarboxylation | Heating the acid promotes a concerted, cyclic mechanism leading to the loss of CO2 from the β-keto acid portion of the molecule. jove.com | 3-Oxobutanoic acid and Carbon Dioxide |

| Enzymatic Decarboxylation | Specific enzymes, such as acetoacetate (B1235776) decarboxylase, can catalyze the decarboxylation of β-keto acids. wikipedia.org While not specific to this compound, similar enzymes could potentially act on it. | 3-Oxobutanoic acid and Carbon Dioxide |

| Metal-Ion Catalyzed Decarboxylation | Metal ions, such as copper(II), can catalyze the decarboxylation of related compounds like acetonedicarboxylic acid by forming a metal-enolate complex. acs.org This enhances the rate of CO2 loss. | 3-Oxobutanoic acid and Carbon Dioxide |

This table is interactive. Click on the headers to sort the data.

It is noteworthy that while the β-keto acid moiety is prone to decarboxylation, the α-keto acid portion of the molecule is generally more stable under these conditions. chemistrysteps.com However, oxidative decarboxylation can occur at the α-keto acid position under different reaction conditions, often involving specific oxidizing agents.

Oligomerization and Polymerization Potentials of Alpha- and Beta-Dioxoacids

The presence of both α- and β-dioxoacid functionalities in this compound suggests its potential to undergo oligomerization and polymerization reactions.

Oligomerization of α-Keto Acids: Research on α-keto acids, such as pyruvic acid, has shown that they can undergo oligomerization in the aqueous phase, particularly under photochemical conditions. noaa.govacs.org The photolysis of α-keto acids can generate organic radicals that initiate oligomerization, leading to the formation of higher molecular weight species. acs.orgacs.org This process is of interest in atmospheric chemistry, where such reactions can contribute to the formation of secondary organic aerosols. acs.orgpnas.org The mechanisms are often complex, involving a mixture of photoproducts. acs.org

Polymerization of β-Keto Esters and Related Compounds: While direct polymerization of β-keto acids is less common due to their tendency to decarboxylate, their derivatives can be used to synthesize polymers. For instance, polymers containing β-keto enol ether linkages have been prepared through the polycondensation of bis(1,3-diketones). ehime-u.ac.jpacs.org These polymers are notable for their degradability under mild acidic conditions. ehime-u.ac.jpacs.orgacs.org This suggests that derivatives of this compound could potentially be used to create novel, degradable polymeric materials.

Potential Polymerization Pathways for this compound Derivatives:

| Polymerization Type | Monomer/Precursor | Resulting Polymer Structure | Key Features |

| Polyesterification | This compound (or its ester) and a diol | Polyester with ketone functionalities in the backbone | The ketone groups could serve as sites for further modification. |

| Polycondensation | Derivatives of this compound, such as a bis(1,3-diketone) analog | Poly(β-keto enol ether) or similar structures acs.org | Potentially acid-degradable materials. acs.org |

This table is interactive. Click on the headers to sort the data.

Formation of Cyclic and Heterocyclic Derivatives of this compound

The dicarbonyl and dicarboxylic acid functionalities of this compound make it a versatile precursor for the synthesis of various cyclic and heterocyclic compounds. The 1,3-dicarbonyl motif within the molecule is a particularly useful synthon in organic synthesis.

Formation of Carbocycles: Intramolecular condensation reactions of dicarboxylic acids can lead to the formation of cyclic ketones. For instance, the Dieckmann condensation of a diester of a 1,6-dicarboxylic acid can form a five-membered ring, while a 1,7-dicarboxylic acid can form a six-membered ring. While this compound is a 1,5-dicarboxylic acid, its reactive dicarbonyl core can participate in cyclization reactions. For example, 1,3-dicarbonyl compounds can undergo ruthenium-catalyzed allylation-cyclization reactions to form various carbocyclic products. nih.gov

Formation of Heterocycles: The reaction of dicarboxylic acids and their derivatives with dinucleophiles is a common strategy for synthesizing heterocyclic compounds.

Pyridazines: Dicarboxylic acids can react with hydrazine to form pyridazinediones. The reaction of this compound with hydrazine hydrate (B1144303) could potentially lead to the formation of a pyridazinone derivative. nih.gov The synthesis of pyridazine (B1198779) derivatives is of significant interest due to their wide range of biological activities. researchgate.netkuleuven.beorganic-chemistry.org

Pyrones: 1,3,5-Tricarbonyl compounds, which are structurally related to this compound, are common precursors for the synthesis of 4-hydroxy-2-pyrones through intramolecular cyclization. mdpi.com The synthesis of substituted 2-pyrones is a significant area of research due to the prevalence of this motif in natural products with diverse biological activities. mdpi.com

Other Heterocycles: Dicarboxylic acids can be used in multicomponent reactions to generate a variety of heterocyclic structures. beilstein-journals.org For example, tin(II)-catalyzed reactions of dicarboxylic acids with arylamines can produce N-aryl-substituted azacycles. rsc.orgrsc.orgresearchgate.net Furthermore, 1,3-dicarbonyl compounds can be used in the synthesis of quinoline (B57606) derivatives. nih.govacs.org

Examples of Heterocyclic Synthesis from Dicarbonyls/Dicarboxylic Acids:

| Heterocycle Class | Reagents | General Reaction Type |

| Pyridazines | Hydrazine hydrate nih.gov | Cyclocondensation |

| Pyrones | Acid- or base-catalyzed intramolecular cyclization mdpi.com | Intramolecular Condensation/Lactonization |

| N-Aryl Azacycles | Arylamines, SnCl2, Phenylsilane rsc.orgrsc.org | Reductive Amination/Cyclization |

| Quinolines | Arylamines, Aryl methyl ketones nih.govacs.org | [2+1+3] Cyclization |

This table is interactive. Click on the headers to sort the data.

Biochemical and Enzymatic Interactions of 2,4 Dioxopentanedioic Acid

Investigations into Ligand Binding and Substrate Interactions with Enzymes

The interaction of 2,4-dioxopentanedioic acid with enzymes, particularly cystathionine (B15957) gamma-synthase, has been a subject of detailed structural and functional studies.

Direct Interaction with Cystathionine Gamma-Synthase (CGS) from Escherichia colipdbj.org,nih.gov

Cystathionine gamma-synthase (CGS) from Escherichia coli is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the methionine biosynthesis pathway. wikipedia.orguniprot.org It catalyzes the formation of L-cystathionine from O-succinyl-L-homoserine (OSHS) and L-cysteine. uniprot.orgnih.gov Structural studies have revealed that this compound binds to the active site of E. coli CGS. pdbj.org The crystal structure of E. coli CGS in complex with this compound has been determined at a resolution of 1.5 Å. pdbj.org This interaction provides a basis for understanding the binding of substrates and inhibitors to the enzyme.

Elucidation of Binding Sites and Structural Implications of CGS-2,4-Dioxopentanedioic Acid Complexpdbj.org

The crystal structure of the CGS-2,4-dioxopentanedioic acid complex reveals specific interactions within the enzyme's active site. rcsb.org The binding of this ligand has helped to identify key residues involved in substrate recognition and catalysis. rcsb.org The enzyme crystallizes as a tetramer with 222 symmetry, and each subunit consists of three distinct domains. rcsb.org The binding of this compound provides a model for how substrates are oriented within the active site for the catalytic reaction to occur. rcsb.org The structural data allows for a detailed interpretation of the roles of individual amino acid residues in binding the ligand. rcsb.org

Proposed Mechanisms of Action or Inhibition within Enzymatic Catalysis

The binding of inhibitors to CGS can provide insights into its catalytic mechanism. nih.gov For instance, the study of CGS from Nicotiana tabacum with various inhibitors has helped to rationalize their binding affinities and mechanisms. nih.gov While this compound itself is not detailed as a potent inhibitor, the structural information from its complex with CGS contributes to understanding the enzyme's specificity and the potential design of novel inhibitors. rcsb.orgnih.gov The inhibition of CGS is a target for developing new antimicrobials and herbicides, as the methionine biosynthesis pathway is absent in animals. nih.gov In human enzymes like cystathionine γ-lyase (CSE), which is also a PLP-dependent enzyme, inhibition by compounds like DL-propargylglycine (PAG) has been studied, revealing unique binding modes and conformational changes in the enzyme. nih.gov Such studies on related enzymes can provide comparative insights into the potential inhibitory mechanisms involving the CGS active site.

Comparative Biochemical Analysis with Related Alpha-Ketoacids

Comparing this compound with structurally similar alpha-ketoacids like α-ketoglutarate provides a broader understanding of their roles in metabolism.

Structural and Functional Analogies with 2-Oxopentanedioic Acid (α-Ketoglutarate) in Metabolic Contextsnih.gov,nih.gov

2-Oxopentanedioic acid, commonly known as α-ketoglutarate, is a key intermediate in the Krebs cycle and is involved in amino acid metabolism through transamination reactions. nih.gov It is structurally similar to this compound, with both being five-carbon dicarboxylic acids. However, α-ketoglutarate has a single ketone group at the C2 position, whereas this compound has two ketone groups at the C2 and C4 positions. nih.govnih.gov This structural difference leads to distinct chemical properties and biological roles. α-Ketoglutarate is a central metabolite in E. coli and other organisms, participating in numerous metabolic pathways. nih.govnih.gov The presence of an additional keto group in this compound alters its reactivity and interactions with enzymes compared to the well-understood roles of α-ketoglutarate.

Broader Role of Diketo Acids in Biochemical Transformations and Pathwaysnih.gov,nih.gov

Diketo acids and related β-diketones are involved in a variety of biochemical transformations. nih.gov They are intermediates in the microbial degradation of aromatic compounds and terpenes. nih.gov The enzymatic cleavage of the C-C bond in β-diketones is an important biochemical process with relevance to human metabolism and bioremediation. nih.gov For example, the hydrolysis of fumarylacetoacetate to fumarate (B1241708) and acetoacetate (B1235776) is a key step in tyrosine metabolism. nih.gov Other diketo acids, such as 2,5-diketo-D-gluconic acid, are important intermediates in industrial fermentation processes, for example, in the synthesis of a precursor to vitamin C. frontiersin.org The study of these diverse diketo acids and their enzymatic transformations highlights the chemical versatility of this class of compounds in biological systems. nih.gov

Table of Compounds

Exploration of Metabolite Precursor and Intermediate Potential

This compound, a dicarboxylic acid characterized by the presence of two ketone groups, has been a subject of interest in understanding specific enzymatic mechanisms, particularly within the realm of amino acid biosynthesis. While its direct and widespread role as a natural metabolic intermediate or a precursor molecule in major metabolic pathways is not extensively documented, its interaction with key enzymes provides valuable insights into metabolic processes. Research has primarily focused on its role as an analog or inhibitor in enzymatic reactions, which helps to elucidate the structure and function of the enzyme's active site and the nature of the natural substrates.

A significant body of research on the biochemical interactions of this compound centers on its relationship with cystathionine gamma-synthase (CGS). rcsb.orgpdbj.orgnih.gov CGS is a crucial enzyme in the methionine biosynthesis pathway in microorganisms and plants. uniprot.orgwikipedia.org This enzyme, dependent on pyridoxal (B1214274) 5'-phosphate (PLP), catalyzes the formation of L-cystathionine from an activated homoserine derivative and L-cysteine. nih.govwikipedia.org

In a key study, the crystal structure of cystathionine gamma-synthase from Escherichia coli was determined at a resolution of 1.5 Å with this compound bound in its active site. pdbj.orgnih.gov This structural analysis revealed that this compound occupies the active site, providing a model for how the natural substrates bind. rcsb.orgnih.gov The binding of this molecule helps to understand the steric and electrostatic properties of the active site that are essential for substrate recognition and the catalytic mechanism. rcsb.orgnih.govnih.gov The interaction of this compound with CGS highlights its potential to act as a structural analog to the natural substrates or intermediates of the reaction catalyzed by this enzyme.

The table below summarizes the key findings from the crystallographic study of this compound complexed with E. coli cystathionine gamma-synthase.

| Attribute | Finding | Citation |

| Enzyme | Cystathionine gamma-synthase (CGS) | pdbj.orgnih.gov |

| Organism | Escherichia coli | pdbj.orgnih.gov |

| PDB ID | 1CS1 | rcsb.orgpdbj.org |

| Resolution | 1.5 Å | nih.gov |

| Role of this compound | Bound to the active site, acting as a substrate analog/inhibitor. | rcsb.orgpdbj.org |

| Significance | Provides a model for the enzyme-substrate complex, aiding in the understanding of substrate specificity and the catalytic mechanism of CGS. | rcsb.orgnih.govnih.gov |

While the interaction with cystathionine gamma-synthase is well-characterized, the broader role of this compound as a natural metabolite precursor or intermediate remains an area for further investigation. Its ability to bind to the active site of a key metabolic enzyme suggests that it could, under certain conditions or in specific organisms, potentially play a role in metabolic pathways. However, current scientific literature primarily utilizes it as a tool to study enzymatic reactions rather than identifying it as a widespread, naturally occurring intermediate.

Advanced Analytical Characterization Techniques for 2,4 Dioxopentanedioic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 2,4-dioxopentanedioic acid. By probing the interactions of the molecule with electromagnetic radiation, different spectroscopic techniques can reveal information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR can confirm the presence of its core structure and shed light on its tautomeric equilibrium between the keto and enol forms.

The proton (¹H) NMR spectrum of the keto form is expected to be relatively simple, primarily showing a singlet for the two equivalent methylene (B1212753) protons (C3) and a very broad, downfield signal for the two carboxylic acid protons. The presence of the enol tautomer, HOOC-C(OH)=CH-C(=O)-COOH, would introduce additional signals, including a peak for the vinylic proton and a distinct hydroxyl proton signal.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Distinct signals are expected for the carbonyl carbons of the ketone and carboxylic acid groups, which are highly deshielded and appear far downfield (160-220 ppm). libretexts.org The methylene carbon would appear at a much higher field. The presence of the enol tautomer would result in signals for the sp²-hybridized carbons of the double bond.

Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups. The exact values can vary based on solvent and concentration.

| Atom | Keto Tautomer | Enol Tautomer | Predicted δ (ppm) | Notes |

| ¹H | -COOH | -COOH | 10 - 13 | Broad singlet, chemical shift is concentration and solvent dependent. uwimona.edu.jm |

| ¹H | -CH₂- | ~3.5 - 4.0 | Singlet, deshielded by two adjacent carbonyl groups. | |

| ¹H | =CH- | ~6.0 - 6.5 | Singlet, typical for a vinylic proton in a conjugated system. | |

| ¹H | -OH (enol) | 5 - 9 | Broad signal, variable position. | |

| ¹³C | C OOH | C OOH | 165 - 185 | Carbonyl carbon of the carboxylic acid. libretexts.org |

| ¹³C | C =O | C =O | 190 - 205 | Carbonyl carbon of the ketone. |

| ¹³C | -C H₂- | 45 - 55 | Methylene carbon between two carbonyls. | |

| ¹³C | =C H- | 100 - 110 | Vinylic carbon. | |

| ¹³C | =C (OH)- | 160 - 170 | Enolic carbon attached to the hydroxyl group. |

Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₅H₄O₆. rsc.org High-resolution mass spectrometry (HRMS) can confirm this elemental composition by providing a highly accurate mass measurement.

Under ionization, the molecule will fragment in predictable ways. In electron impact (EI) ionization, common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). arizona.edu For this compound, the loss of water (M-18) and successive losses of carbon monoxide (CO, m/z 28) and carbon dioxide (CO₂, m/z 44) are also highly probable due to the presence of the ketone and carboxylic acid functionalities. Electrospray ionization (ESI), a softer technique, would likely show a prominent pseudomolecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted Mass Spectrometry Fragments for this compound (MW = 160.08 g/mol )

| m/z (Mass/Charge) | Proposed Fragment | Formula of Loss | Notes |

| 160 | [C₅H₄O₆]⁺ | - | Molecular Ion (M⁺) |

| 143 | [M-OH]⁺ | OH | Loss of a hydroxyl radical from a carboxylic acid group. miamioh.edu |

| 142 | [M-H₂O]⁺ | H₂O | Loss of a water molecule. |

| 116 | [M-CO₂]⁺ | CO₂ | Decarboxylation of a carboxylic acid group. |

| 115 | [M-COOH]⁺ | COOH | Loss of a carboxyl group. arizona.edu |

| 88 | [M-CO₂-CO]⁺ | CO₂, CO | Successive loss of carbon dioxide and carbon monoxide. |

| 45 | [COOH]⁺ | C₄H₃O₄ | Carboxyl group fragment. |

Infrared (IR) spectroscopy is an excellent method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. utdallas.edu The IR spectrum of this compound is expected to be dominated by absorptions from its carboxylic acid and ketone groups.

Key features would include a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimers, typically seen between 2500 and 3300 cm⁻¹. libretexts.org Within the carbonyl region, two distinct C=O stretching bands are anticipated: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the ketone carbonyl (around 1715-1730 cm⁻¹). msu.edu The presence of conjugation in the enol tautomer would shift the relevant C=O and C=C stretching frequencies to lower wavenumbers.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. msu.edu The isolated ketone groups in the keto tautomer would exhibit a weak n→π* transition. However, the enol tautomer possesses a conjugated π-system (C=C-C=O), which would give rise to a much stronger π→π* transition at a longer wavelength, likely above 200 nm. libretexts.org The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent.

Characteristic IR Absorption and UV-Vis Transitions for this compound

| Technique | Functional Group/Transition | Expected Range | Notes |

| IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad and strong due to hydrogen bonding. spectroscopyonline.com |

| IR | C-H stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | May be obscured by the broad O-H band. |

| IR | C=O stretch (Ketone) | 1715 - 1730 cm⁻¹ | Strong absorption. |

| IR | C=O stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | Strong absorption, often overlaps with the ketone C=O. libretexts.org |

| IR | C-O stretch (Carboxylic Acid) | 1210 - 1320 cm⁻¹ | Strong absorption. spectroscopyonline.com |

| UV-Vis | n→π* (Ketone) | ~270 - 290 nm | Weak absorption. |

| UV-Vis | π→π* (Enol Tautomer) | ~220 - 260 nm | Strong absorption due to conjugation. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or complex samples and for assessing its purity. The choice between liquid and gas chromatography depends heavily on the analyte's physical properties.

Due to its high polarity and low volatility, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound. scielo.br

Method development typically involves reversed-phase HPLC (RP-HPLC). A C18 stationary phase is commonly used for separating organic acids. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure the carboxylic acid groups are protonated and to achieve good peak shape, the aqueous component is typically acidified with phosphoric acid or formic acid. agriculturejournals.cz Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a mixture. Detection is commonly performed with a UV-Vis detector, as the carbonyl groups act as chromophores. nih.gov

Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for polar to moderately nonpolar compounds. |

| Stationary Phase | C18 (ODS), 5 µm particle size | Standard choice for retaining organic acids. researchgate.net |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acid suppresses ionization for better retention and peak shape. agriculturejournals.cz |

| Elution | Gradient (e.g., 5% B to 95% B over 20 min) | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Typical analytical flow rate. |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitoring at ~210 nm for carbonyls or at the λ_max of the enol form. |

| Column Temp. | 25 - 40 °C | Controls retention time and selectivity. |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its two carboxylic acid functional groups, which make the molecule non-volatile and thermally unstable. Therefore, a chemical derivatization step is mandatory to convert the polar -COOH groups into more volatile and stable functional groups. sigmaaldrich.com

The most common derivatization strategies are esterification and silylation. gcms.cz

Esterification: Reacting the acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF₃) or by using a reagent like diazomethane (B1218177) (or safer alternatives) converts the carboxylic acids into methyl esters. nih.gov

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons on the carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. tcichemicals.com This process is highly effective at increasing volatility.

Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary GC column (e.g., 5% phenyl polysiloxane) and detected using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (GC-MS). epa.gov

Derivatization Options for GC Analysis of this compound

| Method | Reagent | Derivative Formed | Advantages | Considerations |

| Esterification | BF₃/Methanol | Dimethyl ester | Reagents are common; produces stable derivatives. | Reaction conditions can be harsh; may require heating. |

| Silylation | BSTFA or MSTFA | Di-TMS ester | Highly effective; reactions are often fast and quantitative at mild temperatures. tcichemicals.com | Derivatives can be sensitive to moisture; reagent and derivatives must be handled in anhydrous conditions. gcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and highly sensitive analytical technique for the detection and quantification of trace amounts of organic compounds, including dicarboxylic acids. nih.govlongdom.org The coupling of liquid chromatography, which separates compounds in a mixture, with mass spectrometry, which provides mass-to-charge ratio information and structural data, offers excellent selectivity and sensitivity. nih.gov

For the analysis of dicarboxylic acids like this compound, which can be present in low concentrations in biological and environmental samples, LC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice. nih.govnih.gov This technique provides enhanced specificity through the monitoring of specific precursor-to-product ion transitions. nih.gov The analysis of dicarboxylic acids can, however, present challenges due to their polarity, which can lead to poor retention on standard reversed-phase chromatography columns, and inefficient ionization. nih.govlongdom.org

To overcome these challenges, derivatization is a common strategy employed to enhance the chromatographic retention and ionization efficiency of dicarboxylic acids. longdom.orglongdom.org For instance, derivatizing the carboxylic acid groups can improve their hydrophobicity and allow for better separation on reversed-phase columns. longdom.org Furthermore, certain derivatizing agents can introduce a readily ionizable moiety, significantly boosting the signal intensity in the mass spectrometer. longdom.orglongdom.org

While specific, validated LC-MS/MS methods for the routine trace analysis of this compound are not widely documented in publicly available scientific literature, the general principles for dicarboxylic acid analysis can be applied. A hypothetical LC-MS/MS method for this compound would involve careful optimization of chromatographic conditions and mass spectrometric parameters.

Table 1: Illustrative LC-MS/MS Parameters for Dicarboxylic Acid Analysis

| Parameter | Example Value/Condition | Purpose |

| Chromatography | ||

| Column | C18 reversed-phase column | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water with formic acid and acetonitrile | To elute compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Optimized for column dimensions and separation efficiency. |

| Injection Volume | 5 µL | Introduction of the sample into the LC system. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Dicarboxylic acids readily form [M-H]⁻ ions. |

| Monitored Transition | e.g., m/z 159 -> 95 (Hypothetical) | Specific precursor and product ions for quantification. |

| Collision Energy | Optimized for fragmentation | To induce fragmentation of the precursor ion. |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range | The lowest concentration that can be reliably detected. |

| Limit of Quantitation (LOQ) | Low ng/mL range | The lowest concentration that can be accurately quantified. |

Note: The values in this table are for illustrative purposes and would require experimental optimization for this compound.

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

As of the current literature survey, a crystal structure of isolated this compound has not been reported. However, the structure of this compound has been determined in a protein-bound state within the active site of Cystathionine (B15957) gamma-synthase from Escherichia coli. rcsb.orgaist.go.jppdbj.org The Protein Data Bank (PDB) entry 1CS1 provides detailed crystallographic data for this complex, determined at a resolution of 1.50 Å. rcsb.org

In this structure, the this compound molecule is observed to be covalently bound to the pyridoxal-5'-phosphate cofactor of the enzyme. This provides valuable, albeit context-dependent, information about the molecule's conformation and its interactions with the surrounding amino acid residues of the enzyme's active site. The interactions observed in the enzyme complex, such as hydrogen bonds and electrostatic interactions with protein residues, are critical for its binding and inhibitory activity but differ from the intermolecular interactions that would be present in a crystal of the pure compound. rcsb.org

The study of intermolecular interactions in the crystals of carboxylic acids is a field of significant interest, as these interactions dictate the physical properties of the solid. iucr.orgtandfonline.comnih.gov In hypothetical crystals of pure this compound, one would expect to observe strong hydrogen bonding between the carboxylic acid groups, potentially forming dimers or extended chain motifs. iucr.org The ketone groups would also be available to act as hydrogen bond acceptors.

Table 2: Crystallographic Data for this compound in Complex with Cystathionine gamma-synthase (PDB ID: 1CS1)

| Parameter | Value | Reference |

| PDB ID | 1CS1 | rcsb.orgaist.go.jppdbj.org |

| Experimental Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.50 Å | rcsb.org |

| R-Value Work | 0.200 | rcsb.org |

| R-Value Free | 0.255 | rcsb.org |

| Ligand ID | DHD (2,4-DIOXO-PENTANEDIOIC ACID) | aist.go.jpebi.ac.uk |

| Intermolecular Interactions (in protein active site) | ||

| Hydrogen Bonds | To surrounding amino acid residues and water molecules. | rcsb.org |

| Covalent Linkage | To Pyridoxal-5'-phosphate cofactor. | rcsb.org |

This data underscores the power of crystallography in elucidating molecular structure at an atomic level. While the solid-state structure of isolated this compound remains to be determined, the existing data from its protein complex provides a foundational understanding of its molecular geometry and potential for interaction.

Theoretical and Computational Studies of 2,4 Dioxopentanedioic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of molecules. mdpi.com For derivatives of 2,4-dioxopentanedioic acid, methods such as B3LYP with a 6-311G(d,p) basis set have been employed to determine their structures and molecular properties. researchgate.net Such studies provide a wealth of information through the calculation of various electronic and reactivity descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net Other calculated descriptors like chemical hardness, softness, electronegativity, and chemical potential offer further insights into the molecule's behavior in chemical reactions. researchgate.net For instance, in a study of 2,4-dioxopentanoic acid derivatives, these parameters were calculated for both gas and solvent phases to understand how the environment influences reactivity. researchgate.net The global electrophilicity index is another important descriptor that can be calculated to quantify the molecule's ability to accept electrons. researchgate.net

The following table illustrates the type of data obtained from quantum chemical calculations on related molecular systems.

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicting nucleophilic character. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicting electrophilic character. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net | Assessing kinetic stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Applying the Hard and Soft Acids and Bases (HSAB) principle. |

| Chemical Softness (S) | Reciprocal of hardness; measures the ease of modifying electron distribution. mdpi.com | Predicting reaction sites, especially in cycloadditions. mdpi.com |

| Electronegativity (χ) | The power of an atom or group to attract electrons. researchgate.net | Understanding charge distribution and bond polarity. |

Furthermore, DFT calculations are used to obtain detailed information on the distribution of electrons within the molecule, such as Mulliken atomic charges and spin densities for radical species. nrel.gov This information is crucial for understanding reaction mechanisms and intermolecular interactions at a fundamental level.

Molecular Dynamics Simulations of Solution-Phase Behavior and Biological Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing a virtual microscope to observe their motion and interactions in environments like aqueous solutions. nih.govnih.gov These simulations model the behavior of a molecule by iteratively solving Newton's laws of motion for a system of atoms and molecules. galaxyproject.org

To study this compound in solution, a simulation box would be created, typically solvated with a chosen water model (e.g., TIP3P or SPC) to mimic biological conditions. galaxyproject.org The system is then neutralized by adding counter-ions as needed. galaxyproject.org The interactions between atoms are governed by a set of parameters known as a force field (e.g., AMBER or GROMOS). nih.govgalaxyproject.org The simulation undergoes equilibration phases, first under an NVT (constant number of particles, volume, and temperature) ensemble and then an NPT (constant number of particles, pressure, and temperature) ensemble, to bring the system to the desired temperature and pressure. galaxyproject.org

Analysis of the resulting trajectory can reveal key aspects of solution-phase behavior. For example, simulations can show whether the molecule is surface-active, tending to concentrate at the water-air interface, or if it aggregates within the solution. The formation of intermolecular complexes, such as dimers or trimers, can be observed and characterized by calculating the potential of mean force and radial distribution functions between molecules. mdpi.com MD simulations are also critical for exploring interactions with biological macromolecules. They can be used to model how a molecule like this compound might bind to a protein's active site, revealing the dynamic nature of the interaction, the role of specific amino acid residues, and the behavior of crucial water molecules at the interface. nih.gov

Computational Prediction of Spectroscopic Properties and Conformational Landscapes

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules and for exploring their conformational flexibility. nih.gov The conformational landscape of a molecule describes the various spatial arrangements (conformations) it can adopt due to the rotation around its single bonds.

For a flexible molecule like this compound, a conformational analysis would typically be performed using DFT methods. mdpi.comsoton.ac.uk This process involves systematically exploring the potential energy surface to identify stable conformers (energy minima). The relative energies of these conformers are calculated to determine their populations at a given temperature, often using a Boltzmann distribution. csic.es Such studies have shown that the conformational preferences can be significantly influenced by the surrounding medium, and calculations are often performed in both the gas phase and with implicit solvation models to capture these effects. mdpi.commdpi.com

| Conformer | Relative Energy (kJ/mol) | Population (%) in Gas Phase | Population (%) in Water | Key Dihedral Angles |

|---|---|---|---|---|

| Conformer A | 0.00 | 65% | 40% | gauche, anti |

| Conformer B | 2.50 | 25% | 50% | anti, anti |

| Conformer C | 5.00 | 10% | 10% | gauche, gauche |

Illustrative data for a hypothetical conformational analysis, showing how relative energies and populations can shift in different media.

Computational methods can also predict various spectroscopic properties with high accuracy.

NMR Spectroscopy: DFT calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). mdpi.com By comparing calculated shifts for different conformers with experimental data, often aided by statistical methods like the DP4+ probability analysis, the dominant conformation in solution can be determined. csic.es

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated. mdpi.com These calculations are typically performed within the harmonic approximation, but for greater accuracy, anharmonic corrections can be applied. mdpi.com The predicted spectra serve as a powerful tool for assigning vibrational modes observed in experimental spectra.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excited states of a molecule, allowing for the prediction of its UV-Vis absorption spectrum. researchgate.net

Modeling of Reaction Mechanisms involving this compound

Computational modeling provides a way to map out the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, and intermediate structures, along with the transition states that connect them, a comprehensive energy profile for a reaction can be constructed. nih.gov

Hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly useful for studying reactions in large systems, such as an enzyme-catalyzed reaction. nih.gov In this approach, the reacting core of the system (e.g., this compound and key active site residues) is treated with a high-level quantum mechanics method, while the surrounding protein and solvent environment are treated with a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of bond-breaking and bond-forming events within a realistic biological context.

These models can locate the transition state structure for each elementary step and calculate its energy, which corresponds to the activation energy of that step. nih.gov Comparing the activation energies for different possible pathways allows researchers to determine the most likely reaction mechanism. For example, a computational study could elucidate the mechanism of an enzymatic decarboxylation or an aldol (B89426) condensation involving this compound. Furthermore, modeling can be applied to understand other reactive processes, such as adsorption onto a surface, where calculations of adsorption energies can indicate whether the process is physical (physisorption) or chemical (chemisorption). nih.gov

Future Research Directions and Unexplored Avenues for 2,4 Dioxopentanedioic Acid Research

Synthesis of Novel Derivatives with Modified Reactivity Profiles

The presence of two carboxylic acid and two ketone groups allows for a multitude of chemical modifications to synthesize novel derivatives. Future research could focus on selectively modifying these groups to create compounds with tailored reactivity, solubility, or chelating properties. For instance, esterification of the carboxylic acids could produce more lipophilic molecules capable of crossing cell membranes, while reactions at the ketone groups could yield heterocyclic structures.

These synthetic efforts could draw inspiration from established methods for creating derivatives of other dicarboxylic acids or complex organic molecules. beilstein-journals.orgresearchgate.netki.se The goal would be to generate a library of compounds that can be screened for various biological or material science applications.

Table 1: Potential Derivatives of 2,4-Dioxopentanedioic Acid and Research Applications

| Derivative Class | Modification Reaction | Potential Properties/Applications |

|---|---|---|

| Di-esters | Esterification of both carboxyl groups | Increased lipophilicity; potential as prodrugs or for non-aqueous phase reactions. |

| Mono-esters | Selective esterification of one carboxyl group | Amphiphilic character; potential use in interface chemistry or as building blocks for polymers. |

| Amides | Amidation of carboxyl groups with various amines | Introduction of new functional groups; potential for creating novel polymers or bioactive molecules. |

| Heterocycles (e.g., pyrazoles, pyridazines) | Condensation reactions at the diketone moiety with reagents like hydrazine (B178648) | Creation of complex ring systems with potential pharmacological activity. uobaghdad.edu.iq |

| Hydroxy acids | Selective reduction of one or both ketone groups | Increased number of chiral centers; potential as chiral building blocks in organic synthesis. |

Further Elucidation of Enzymatic Pathways and Specific Interactions

The metabolic fate of this compound is largely unknown. A significant area for future research is to determine if this compound is an intermediate in any natural metabolic pathways or if it can be acted upon by existing enzymes. Its structure is similar to other biologically relevant keto-acids, such as 2-oxoadipate, an intermediate in lysine (B10760008) biosynthesis. researchgate.net This suggests that enzymes like dehydrogenases or decarboxylases could potentially recognize and transform this compound.

Research could involve screening cell extracts or purified enzymes for activity with this compound as a substrate. Identifying enzymes that can metabolize this compound could reveal new metabolic pathways or new activities for known enzymes. nih.govfrontiersin.orgnih.gov

Table 2: Hypothetical Enzymatic Reactions Involving this compound

| Enzyme Class | Hypothetical Reaction | Potential Product | Significance |

|---|---|---|---|

| Dehydrogenase | Reduction of one or both keto groups | 2-hydroxy-4-oxopentanedioic acid or 2,4-dihydroxypentanedioic acid | Integration into carbohydrate or amino acid metabolism. |

| Decarboxylase | Removal of one or both carboxyl groups | 3-oxobutanoic acid (acetoacetate) derivatives | Connection to ketone body metabolism or fatty acid synthesis. |

| Transaminase | Conversion of a keto group to an amino group | 2-amino-4-oxopentanedioic acid | Link to amino acid metabolism. |

Exploration of Roles in Chemoautotrophic or Prebiotic Systems

The origin of metabolism is a fundamental question in science, with theories suggesting that non-enzymatic versions of metabolic cycles, like the reductive tricarboxylic acid (TCA) cycle, may have operated on early Earth. pnas.orgnih.govresearchgate.net These cycles are central to chemoautotrophs, which fix carbon dioxide using chemical energy. nih.gov Future research could explore whether this compound could have been a component of such prebiotic networks.

Its formation from simpler, prebiotically plausible molecules and its subsequent reactions on mineral surfaces, such as iron sulfides, could be investigated. rsc.org The compound's structure suggests it could participate in autocatalytic cycles, a key feature for the emergence of complex metabolic systems from simple chemical beginnings. pnas.orgnih.gov Such studies would contribute to our understanding of how the intricate metabolic pathways of life may have originated. anu.edu.aumdpi.commdpi.com

Development of this compound as a Chemical Probe for Biochemical Investigations

Chemical probes are essential tools for studying biological systems. rsc.org The reactivity of this compound makes it an attractive scaffold for the development of such probes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to one of the carboxyl groups, the molecule could be used to identify and isolate proteins that specifically bind to or metabolize it.

This approach would involve synthesizing a tagged derivative of this compound that retains the key reactive keto-acid functionalities. ljmu.ac.uk This probe could then be introduced into a biological system (e.g., a cell lysate), and any proteins that interact with it could be identified using techniques like affinity chromatography followed by mass spectrometry. This would be a powerful, discovery-based method to uncover new enzymatic functions and metabolic pathways related to dicarbonyl compounds.

Investigation into its Environmental Formation and Fate in non-toxicological contexts

Understanding the lifecycle of organic compounds in the environment is crucial. Research has shown that this compound can be formed as an end product during the advanced oxidation of pollutants like 4-chlorophenol (B41353). taylorandfrancis.comscribd.com It has also been identified as a product in the photochemistry of Fe(III)-citrate, a process relevant to atmospheric and aquatic chemistry. rsc.org

Future studies should aim to further quantify the formation of this compound under various environmental conditions and investigate its ultimate fate. Given its structure, it is likely biodegradable, but the specific microbial pathways and rates of degradation are unknown. Research in this area would clarify the role of this compound in biogeochemical cycles and its persistence in ecosystems.

Q & A

Q. How can researchers leverage open-source tools to enhance reproducibility in this compound exposure studies?

- Methodological Answer : Platforms like R or Python’s SciPy enable reproducible statistical workflows, while electronic lab notebooks (e.g., LabArchives) standardize data entry. Public databases (e.g., EPA’s CompTox Chemicals Dashboard) provide curated toxicity data for benchmarking. However, fewer than 10% of studies share raw data, hindering replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.